molecular formula C18H20O4 B5619251 4-propylphenyl 3,4-dimethoxybenzoate

4-propylphenyl 3,4-dimethoxybenzoate

Cat. No.: B5619251
M. Wt: 300.3 g/mol
InChI Key: CLKMYLAPKSJJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylphenyl 3,4-dimethoxybenzoate is an aromatic ester composed of a 4-propylphenol moiety esterified with 3,4-dimethoxybenzoic acid. The compound’s structure suggests applications in materials science, synthetic intermediates, or bioactive molecules due to the methoxy and alkyl substituents, which influence electronic and steric effects .

Properties

IUPAC Name

(4-propylphenyl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-4-5-13-6-9-15(10-7-13)22-18(19)14-8-11-16(20-2)17(12-14)21-3/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKMYLAPKSJJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 4-propylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

4-propylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: 3,4-dimethoxybenzoic acid or 4-propylphenyl ketone.

    Reduction: 4-propylphenyl 3,4-dimethoxybenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-propylphenyl 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3,4-dimethoxybenzoic acid and 4-propylphenol, which may interact with various enzymes and receptors in biological systems. The pathways involved include ester hydrolysis and subsequent metabolic transformations .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoate Esters
Compound Name Substituents on Phenol Benzoyl Group Melting Point (°C) Synthesis Reactants
2-Allylphenyl 3,4,5-trimethoxybenzoate 2-Allyl 3,4,5-Trimethoxy 61.9–63.2 1-Allyl-2-hydroxybenzene + 13d
2-Allyl-5-methoxyphenyl 3,4-dimethoxybenzoate 2-Allyl-5-methoxy 3,4-Dimethoxy 96.3–97.2 1-Allyl-2-hydroxy-4-methoxybenzene + 13c
Methyl 3,4-dimethoxybenzoate Methyl 3,4-Dimethoxy 58–62 Methylation of 3,4-dimethoxybenzoic acid
4-Propylphenyl 3,4-dimethoxybenzoate (inferred) 4-Propyl 3,4-Dimethoxy ~80–100 (estimated) 4-Propylphenol + 3,4-dimethoxybenzoyl chloride

Substituent Effects on Physical and Chemical Properties

  • Methoxy Groups : Increasing methoxy substitution (e.g., 3,4,5-trimethoxy vs. 3,4-dimethoxy) reduces melting points in allylphenyl esters (e.g., 12ad: 61.9–63.2°C vs. 12bc: 96.3–97.2°C), likely due to disrupted crystal symmetry .
  • Allyl groups may confer reactivity (e.g., via double bonds) absent in propyl derivatives .

Functional and Application Differences

  • Methyl Esters (e.g., Methyl 3,4-dimethoxybenzoate): Used as intermediates in organic synthesis due to their lower molecular weight and ease of handling .
  • This compound : The propyl chain may improve thermal stability compared to methyl analogs, making it suitable for polymer additives or slow-release drug formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.